molecular formula C12H18BrClN2O2 B4425195 2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride

2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride

Cat. No. B4425195
M. Wt: 337.64 g/mol
InChI Key: ZJUJPSJDGWWAEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride, also known as BPPA, is a chemical compound that has been widely used in scientific research. It belongs to the family of phenoxyacetamides and has been found to have various biochemical and physiological effects.

Mechanism of Action

2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride acts as a competitive antagonist of the GPR35 receptor by binding to its orthosteric site. This prevents the binding of the endogenous ligand, kynurenic acid, and blocks the downstream signaling pathways. The inhibition of GPR35 signaling by this compound has been found to have various physiological effects, including the regulation of immune response, inflammation, and pain perception.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to regulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the severity of inflammation in animal models. This compound has also been found to reduce the sensitivity to pain in animal models, suggesting its potential as a therapeutic agent for pain management.

Advantages and Limitations for Lab Experiments

2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride has several advantages for lab experiments. It is a potent and selective antagonist of the GPR35 receptor, making it an ideal tool for studying the role of GPR35 in various physiological processes. This compound is also stable and easy to handle, making it suitable for in vitro and in vivo experiments. However, this compound has some limitations for lab experiments. It has a low solubility in water, which can limit its use in certain assays. This compound also has a short half-life in vivo, which can affect its pharmacokinetics and bioavailability.

Future Directions

For the study of 2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride include the exploration of its potential as a therapeutic agent for diabetes and the development of more potent and selective GPR35 antagonists.

Scientific Research Applications

2-{4-bromo-2-[(propylamino)methyl]phenoxy}acetamide hydrochloride has been extensively used in scientific research as a tool to study the role of G protein-coupled receptors (GPCRs) in various physiological processes. It has been found to be a potent and selective antagonist of the GPR35 receptor, which is involved in the regulation of immune response, inflammation, and pain perception. This compound has also been used to study the role of GPR35 in the regulation of glucose homeostasis and insulin secretion.

properties

IUPAC Name

2-[4-bromo-2-(propylaminomethyl)phenoxy]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2O2.ClH/c1-2-5-15-7-9-6-10(13)3-4-11(9)17-8-12(14)16;/h3-4,6,15H,2,5,7-8H2,1H3,(H2,14,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJPSJDGWWAEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C=CC(=C1)Br)OCC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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